

Application Notes and Protocols for In Vivo Studies of Mesopram (Daxalipram)

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Compound of Interest

Compound Name: **Mesopram**

Cat. No.: **B1669844**

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Introduction

Mesopram (Daxalipram) is a selective phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in inflammatory diseases. As an orally active compound, its efficacy in preclinical in vivo models is highly dependent on its solubility and the appropriate choice of administration vehicle. These application notes provide detailed information on the solubility of **Mesopram**, recommended vehicle formulations for in vivo studies, and protocols for solution preparation and administration.

Physicochemical Properties and Solubility

Mesopram is a small molecule that is sparingly soluble in aqueous solutions. To facilitate its use in in vivo research, it is crucial to select a solvent system in which it is sufficiently soluble and that is well-tolerated by the animal model. The following table summarizes the known solubility of **Mesopram** in various common laboratory solvents.

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	50
Methanol	50
Dimethyl Formamide (DMF)	25
100% Ethanol	12
Water	Slightly soluble

Recommended Vehicles for In Vivo Administration

The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of **Mesopram** in animal studies. Based on its solubility profile, the following vehicles are recommended for oral gavage and intraperitoneal injection.

For Oral Gavage in Rodents

For oral administration, a suspension or a solution can be prepared. Given **Mesopram**'s low aqueous solubility, forming a stable suspension is often the most practical approach.

Recommended Vehicle Composition:

- 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water or saline: CMC is a widely used suspending agent that can help to maintain a uniform dispersion of the compound.[\[1\]](#)
- Corn oil: For hydrophobic compounds, edible oils like corn oil can be an effective vehicle.[\[1\]](#)
- Aqueous solution with a co-solvent: For lower concentrations, a solution can be prepared using a small percentage of a water-miscible organic solvent. A common formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline

For Intraperitoneal Injection in Rodents

For intraperitoneal administration, it is crucial to use a sterile and non-irritating vehicle. The total volume of the injection should be minimized.

Recommended Vehicle Composition:

- Saline with a low percentage of a solubilizing agent: Due to the potential for precipitation upon injection into the aqueous environment of the peritoneal cavity, a co-solvent system is often necessary. A commonly used vehicle for IP injections of poorly soluble compounds is:
 - Up to 20% DMSO in sterile saline.[\[2\]](#)

Experimental Protocols

Preparation of Mesopram for Oral Gavage (Suspension)

Materials:

- **Mesopram** (Daxalipram) powder
- 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, distilled water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Calibrated oral gavage needles appropriate for the animal size

Protocol:

- Weigh the required amount of **Mesopram** powder based on the desired dose and the number of animals to be treated.
- Triturate the **Mesopram** powder in a mortar with a pestle to reduce particle size and improve suspension.
- Gradually add a small volume of the 0.5% CMC solution to the powder while triturating to form a smooth paste.

- Transfer the paste to a sterile beaker containing the remaining volume of the 0.5% CMC solution.
- Stir the mixture continuously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.
- Visually inspect the suspension for homogeneity before each administration. If settling occurs, stir the suspension again.

Preparation of Mesopram for Intraperitoneal Injection (Solution)

Materials:

- **Mesopram** (Daxalipram) powder
- Dimethyl Sulfoxide (DMSO), sterile, injectable grade
- Sterile saline (0.9% NaCl)
- Sterile vials
- Sterile syringes and needles

Protocol:

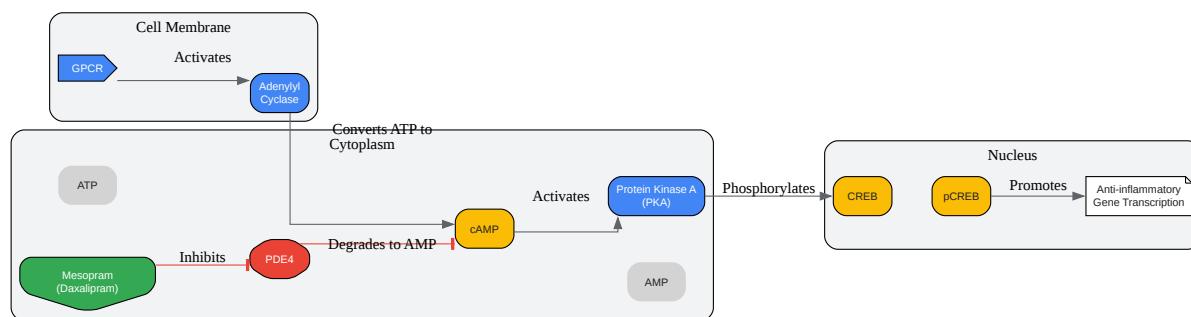
- Determine the final concentration of **Mesopram** needed for the desired dose and injection volume.
- Dissolve the weighed **Mesopram** powder in the required volume of DMSO. For example, to prepare a 20% DMSO solution, dissolve the drug in 1/5th of the final volume with DMSO.
- Slowly add the sterile saline to the DMSO/**Mesopram** solution while vortexing or stirring to bring it to the final volume.
- Observe the solution carefully for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

- Filter the final solution through a 0.22 μ m sterile filter into a sterile vial before administration.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Mesopram (Daxalipram)

Mesopram is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Mesopram** increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF- α and IFN- γ .

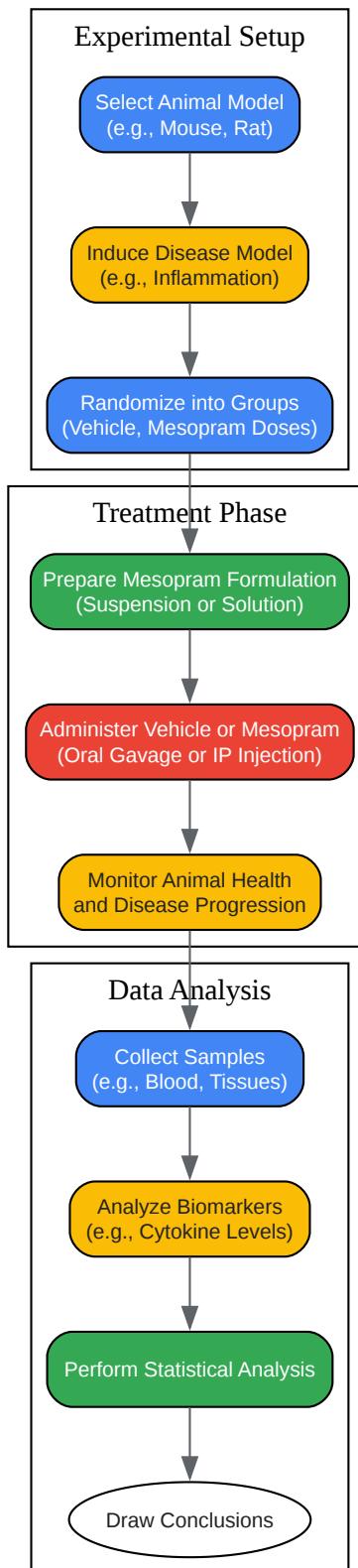


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Caption: PDE4 Inhibition Signaling Pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of **Mesopram**.



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Caption: In Vivo Experimental Workflow for **Mesopram**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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